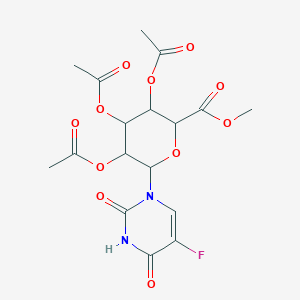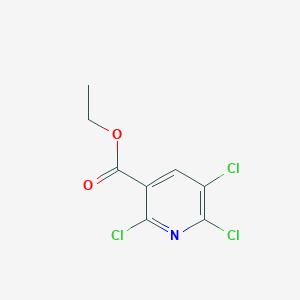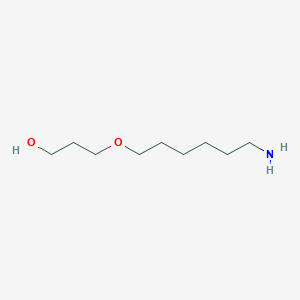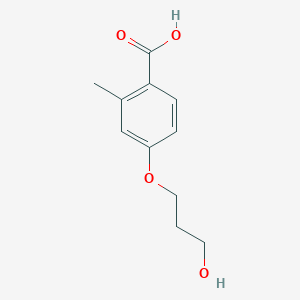
(S)-Lisinopril Diethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Lisinopril Diethyl Ester is a derivative of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. The esterification of Lisinopril enhances its lipophilicity, potentially improving its pharmacokinetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Lisinopril Diethyl Ester typically involves the esterification of Lisinopril. One common method is the reaction of Lisinopril with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Lisinopril Diethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Lisinopril and ethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester moiety, leading to the formation of carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Hydrolysis: Lisinopril and ethanol.
Oxidation: Carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-Lisinopril Diethyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the bioavailability of Lisinopril.
Medicine: Explored for its improved pharmacokinetic properties compared to Lisinopril.
Industry: Used in the development of new ACE inhibitors with better therapeutic profiles.
Wirkmechanismus
The mechanism of action of (S)-Lisinopril Diethyl Ester involves its conversion to Lisinopril in vivo. Lisinopril inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced blood pressure. The esterification enhances the compound’s lipophilicity, potentially improving its absorption and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lisinopril: The parent compound, used widely in the treatment of hypertension.
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Ramipril: An ACE inhibitor with a longer duration of action.
Uniqueness
(S)-Lisinopril Diethyl Ester is unique due to its esterified form, which enhances its lipophilicity and potentially its pharmacokinetic properties. This modification aims to improve the drug’s absorption and bioavailability compared to its parent compound, Lisinopril.
Eigenschaften
CAS-Nummer |
877865-60-6 |
|---|---|
Molekularformel |
C25H39N3O5 |
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
ethyl (2S)-1-[(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H39N3O5/c1-3-32-24(30)21(16-15-19-11-6-5-7-12-19)27-20(13-8-9-17-26)23(29)28-18-10-14-22(28)25(31)33-4-2/h5-7,11-12,20-22,27H,3-4,8-10,13-18,26H2,1-2H3/t20-,21-,22-/m0/s1 |
InChI-Schlüssel |
MINXLIJLWPDRJA-FKBYEOEOSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1CCCN1C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


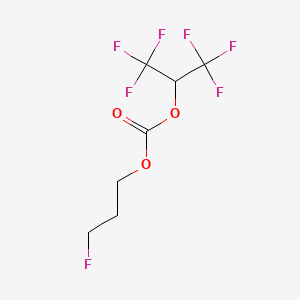
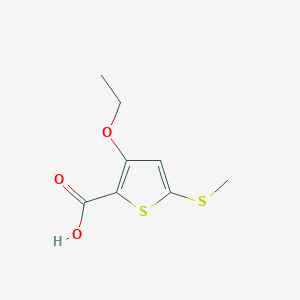
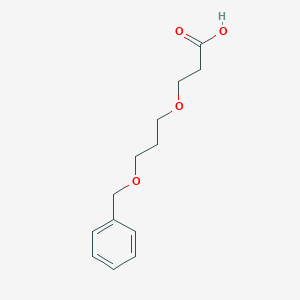

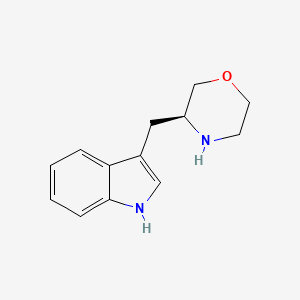

![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)
